molecular formula C14H16N4O4S2 B2719766 Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate CAS No. 2309588-99-4

Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate

Cat. No.: B2719766
CAS No.: 2309588-99-4
M. Wt: 368.43
InChI Key: STTGSDBCZHTRPJ-UHFFFAOYSA-N
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Description

Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound with the molecular formula C14H16N4O4S2 and a molecular weight of 368.43 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring is often introduced via nucleophilic substitution reactions involving piperazine and suitable electrophiles.

    Sulfonylation: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chlorides under basic conditions.

    Esterification: Finally, the benzoate ester is formed through esterification reactions involving benzoic acid derivatives and methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for anticancer, antiviral, and antibacterial agents

    Biological Studies: Its ability to interact with biological targets makes it useful in studying cellular processes and molecular interactions.

    Materials Science: The compound’s unique structural features can be exploited in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the position of nitrogen atoms, affecting their biological activity.

    Piperazine Derivatives: Compounds like piperazine itself or its simple derivatives can be compared in terms of their pharmacokinetic properties and biological activities.

    Benzoate Esters: Other benzoate esters can be compared based on their esterification patterns and resulting properties.

Uniqueness

Methyl 4-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)benzoate is unique due to its combination of a thiadiazole ring, a piperazine ring, and a benzoate ester. This combination provides a versatile scaffold for drug design and materials science applications, offering a balance of stability, reactivity, and biological activity.

Properties

IUPAC Name

methyl 4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S2/c1-22-14(19)11-2-4-12(5-3-11)24(20,21)18-8-6-17(7-9-18)13-10-15-23-16-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTGSDBCZHTRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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